(6Z)-6-(2,5-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be recycled also makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the azole ring, potentially opening it up to form simpler amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced azole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interfere with cell proliferation pathways.
Industry: In materials science, the compound is being explored for use in the development of new polymers and advanced materials due to its stability and electronic properties .
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies. The molecular targets include kinases and other regulatory proteins that control cell cycle progression .
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
2-Methylphenylhydrazine: Another precursor used in the synthesis.
Thiosemicarbazide: Used in the cyclization step to form the triazolothiazole core
Uniqueness: What sets (6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(6Z)-6-[(2,5-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H17N3O3S/c1-12-6-4-5-7-15(12)18-21-22-20-23(18)19(24)17(27-20)11-13-10-14(25-2)8-9-16(13)26-3/h4-11H,1-3H3/b17-11- |
InChI Key |
DWPWBLJHDZSTRV-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C3N2C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/S3 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S3 |
Origin of Product |
United States |
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